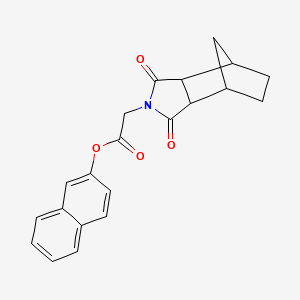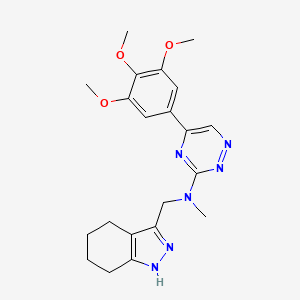![molecular formula C27H22ClFN2O2 B4064447 10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4064447.png)
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Übersicht
Beschreibung
The compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one, which is a type of benzodiazepine. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The specific substitutions on this compound could potentially alter its activity and metabolism .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a dibenzodiazepine core, which is a bicyclic structure consisting of two benzene rings fused to a diazepine ring. This core is substituted with acetyl, chlorophenyl, and fluorophenyl groups .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzodiazepine core is relatively stable, but could potentially be modified under certain conditions. The acetyl, chlorophenyl, and fluorophenyl substituents might also be susceptible to various reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A variety of dibenzodiazepinones, including fluoro- and iodo-derivatives, have been synthesized. These compounds are obtained through the reaction of 1,4-phenylenediamine with substituted benzoic acids, leading to potential pharmacological applications in the central nervous system (Cohen et al., 1998).
- The design and synthesis of 1,3-disubstituted-1,4-benzodiazepine derivatives have been explored, further expanding the chemical diversity of this class of compounds (Ghelani & Naliapara, 2016).
Chemical Properties and Structural Analysis
- The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives provides insights into their chemical properties. The crystal structure of a specific derivative, 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, was determined through X-ray single-crystal diffraction, showcasing its potential for further pharmaceutical development (Wang et al., 2014).
Pharmaceutical Applications
- Novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, which are structurally related to dibenzodiazepinones, have been synthesized and evaluated as potent angiotensin-converting enzyme (ACE) inhibitors, demonstrating the therapeutic potential of this compound class in cardiovascular diseases (Addla et al., 2013).
Materials Science Applications
- Benzodiazepine derivatives, including dibenzodiazepinones, have been studied for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic media. This highlights their potential in industrial applications, particularly in corrosion protection (Laabaissi et al., 2021).
Photochemical Reactions
- The photochemical reactions of related compounds, such as 11H-Dibenzo[c,f][1,2]-diazepine, have been investigated, shedding light on the photochemical properties of dibenzodiazepinones and their potential in photochemistry research (Joshua & Lewis, 1967).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetyl-6-(2-chlorophenyl)-9-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN2O2/c1-16(32)31-24-9-5-4-8-22(24)30-23-14-18(17-10-12-19(29)13-11-17)15-25(33)26(23)27(31)20-6-2-3-7-21(20)28/h2-13,18,27,30H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGZKDNLUVUMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)F)NC4=CC=CC=C41)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064364.png)
![6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4064370.png)
![3-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbamoyl}phenyl acetate](/img/structure/B4064376.png)
![3-bromo-N-[2-(diethylamino)ethyl]benzamide;hydrochloride](/img/structure/B4064378.png)
![5-allyl-3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4064380.png)

![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B4064385.png)
![N-(3-chlorophenyl)-4-[3-(3-methoxyanilino)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B4064393.png)

![1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4064416.png)
![4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)
methanone](/img/structure/B4064441.png)
![4-[2-(4-chlorophenyl)-1-methyl-2-oxoethoxy]-3,5,5-trimethyl-6-phenyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B4064457.png)
![1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4064458.png)
